molecular formula C21H27N3O2 B11364127 2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11364127
M. Wt: 353.5 g/mol
InChI Key: DTQGOKBTIPEXQS-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a phenoxy group, a piperazine ring, and a pyridine moiety, making it a versatile molecule for different chemical reactions and applications.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H27N3O2/c1-17-3-4-20(15-18(17)2)26-16-21(25)24-13-11-23(12-14-24)10-7-19-5-8-22-9-6-19/h3-6,8-9,15H,7,10-14,16H2,1-2H3

InChI Key

DTQGOKBTIPEXQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)CCC3=CC=NC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 3,4-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Piperazine coupling: The phenoxy intermediate is then reacted with a piperazine derivative, such as 1-(2-chloroethyl)piperazine, under nucleophilic substitution conditions.

    Pyridine attachment: Finally, the piperazine intermediate is coupled with a pyridine derivative, such as 4-bromopyridine, under palladium-catalyzed cross-coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(3,4-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various receptors and enzymes.

    Pharmacology: It can be studied for its potential effects on neurotransmitter systems and its ability to modulate receptor activity.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors and enzymes. The phenoxy group may interact with hydrophobic pockets, while the piperazine and pyridine moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE: Similar structure but with a pyridine ring at a different position.

    2-(3,4-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE: Similar structure but with a pyridine ring at a different position.

    2-(3,4-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-5-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE: Similar structure but with a pyridine ring at a different position.

Uniqueness

The uniqueness of 2-(3,4-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific arrangement of functional groups, which can lead to distinct interactions with biological targets and unique chemical reactivity compared to its analogs.

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